molecular formula C12H11BrN2O B1456939 5-(Benzyloxy)-3-bromopyridin-2-amine CAS No. 941596-78-7

5-(Benzyloxy)-3-bromopyridin-2-amine

Cat. No.: B1456939
CAS No.: 941596-78-7
M. Wt: 279.13 g/mol
InChI Key: FETOEVKYTOUGGQ-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-3-bromopyridin-2-amine: is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a benzyloxy group at the 5-position, a bromine atom at the 3-position, and an amino group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-3-bromopyridin-2-amine typically involves multiple steps:

    Bromination: The starting material, 5-hydroxypyridine, undergoes bromination using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position.

    Benzyloxy Substitution: The hydroxyl group at the 5-position is then converted to a benzyloxy group through a nucleophilic substitution reaction using benzyl bromide in the presence of a base like potassium carbonate.

    Amination: Finally, the amino group is introduced at the 2-position through a nucleophilic substitution reaction using ammonia or an amine source under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde derivative.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as alkyl or aryl groups, through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) with boronic acids or organostannanes in the presence of a base like potassium carbonate.

Major Products:

    Oxidation: Benzaldehyde derivative.

    Reduction: 5-(Benzyloxy)pyridin-2-amine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a ligand in biochemical assays.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential as a pharmacophore in drug discovery.
  • Evaluated for its biological activity against various targets.

Industry:

  • Utilized in the production of specialty chemicals.
  • Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-3-bromopyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The benzyloxy and amino groups can participate in hydrogen bonding and other interactions, while the bromine atom can influence the compound’s electronic properties and reactivity.

Comparison with Similar Compounds

    5-(Benzyloxy)-2-bromopyridin-3-amine: Similar structure but with different substitution pattern.

    5-(Benzyloxy)-3-chloropyridin-2-amine: Chlorine atom instead of bromine.

    5-(Benzyloxy)-3-iodopyridin-2-amine: Iodine atom instead of bromine.

Uniqueness:

  • The specific substitution pattern of 5-(Benzyloxy)-3-bromopyridin-2-amine imparts unique electronic and steric properties.
  • The presence of the bromine atom at the 3-position allows for selective functionalization through cross-coupling reactions.
  • The benzyloxy group enhances the compound’s lipophilicity and potential interactions with biological targets.

Properties

IUPAC Name

3-bromo-5-phenylmethoxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O/c13-11-6-10(7-15-12(11)14)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETOEVKYTOUGGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(N=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

5-(Benzyloxy)pyridin-2-amine hydrochloride (52.3 g, 221 mmol) and sodium acetate (45.3 g, 552 mmol) were dissolved in acetic acid (300 mL). Bromine (11.3 mL, 221 mmol) was added slowly and stirred at ambient temperature for 18 hours. After an aqueous workup, the material was purified over silica gel to give the title compound (10.5 g, 17.0% yield).
Quantity
52.3 g
Type
reactant
Reaction Step One
Quantity
45.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
11.3 mL
Type
reactant
Reaction Step Two
Yield
17%

Synthesis routes and methods II

Procedure details

To a solution of 5-(benzyloxy)pyridin-2-amine (10.2 g) in acetic acid (50 mL) was added bromine (2.61 mL) at 0° C., and the mixture was stirred for 2 hr. To the reaction mixture was added saturated aqueous sodium hydrogen carbonate solution, and the mixture was extracted with ethyl acetate. The obtained organic layer was dried over anhydrous magnesium sulfate, the solvent was evaporated, and the residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give the title compound (8.50 g).
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
2.61 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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